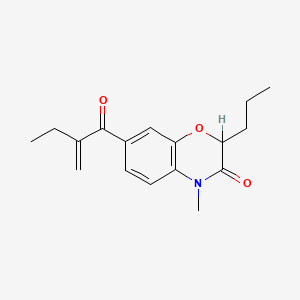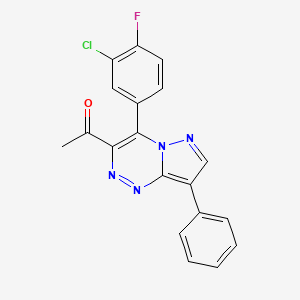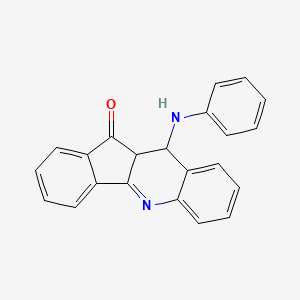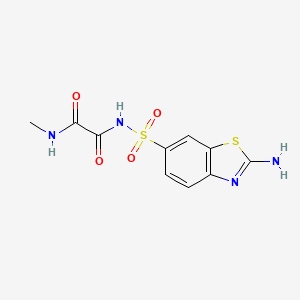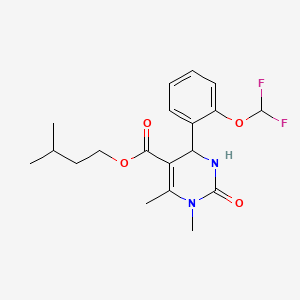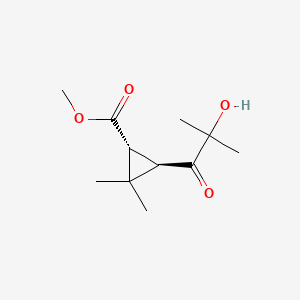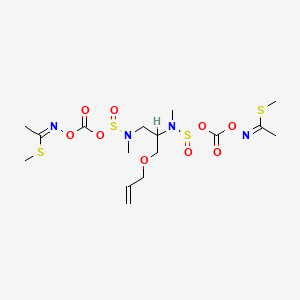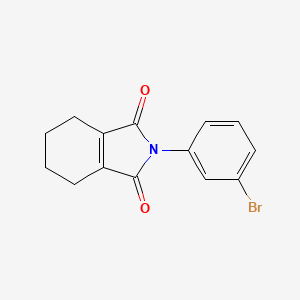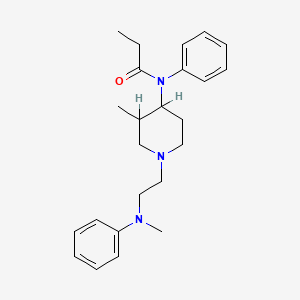
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and a triazine ring, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of an azo compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled temperatures and pressures. The use of catalysts and solvents is common to enhance reaction rates and yields. Purification steps, such as crystallization and filtration, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo groups are converted to nitro groups.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Various functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The triazine ring provides stability and resistance to degradation, ensuring the compound’s longevity in various environments.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxyphenyl)azo)benzene-1,4-disulphonic acid
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methylphenyl)azo)benzene-1,4-disulphonic acid
Uniqueness
The presence of both methoxy and methyl groups in the compound’s structure distinguishes it from similar compounds. These groups influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the sulfonic acid groups enhances its solubility and stability compared to other azo compounds.
Propiedades
Número CAS |
93924-01-7 |
|---|---|
Fórmula molecular |
C30H26ClN9O13S4 |
Peso molecular |
884.3 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-[4-[[4-[(2,5-disulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-N-methylanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C30H26ClN9O13S4/c1-16-12-22(25(53-3)15-21(16)37-39-24-14-20(55(44,45)46)9-11-27(24)57(50,51)52)38-36-17-4-6-18(7-5-17)40(2)30-34-28(31)33-29(35-30)32-23-13-19(54(41,42)43)8-10-26(23)56(47,48)49/h4-15H,1-3H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,32,33,34,35) |
Clave InChI |
JMFQAOOSZDYBGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)N(C)C4=NC(=NC(=N4)NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


